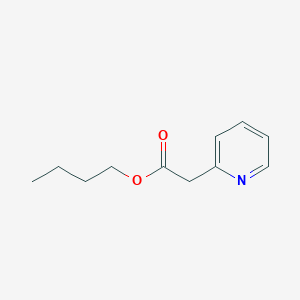

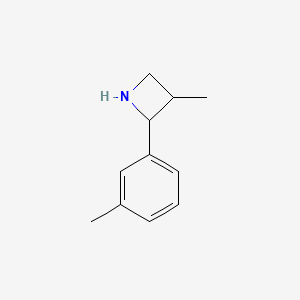

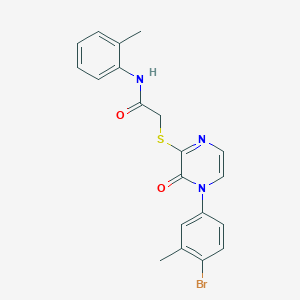

![molecular formula C8H7N3O3 B2627026 Methyl 4-oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylate CAS No. 2490406-01-2](/img/structure/B2627026.png)

Methyl 4-oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 4-oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylate” is a chemical compound with the CAS Number: 2490406-01-2 . It has a molecular weight of 193.16 and its IUPAC name is methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylate .

Synthesis Analysis

The synthesis of this compound involves a reaction with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives . Their carbonylation is catalyzed with Pd (dppf)Cl2 under pressure in MeOH solution, yielding methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates . These are then transformed into the corresponding carboxylic acids by alkaline hydrolysis .Molecular Structure Analysis

The InChI Code for this compound is 1S/C8H7N3O3/c1-14-8(13)6-4-9-7(12)5-2-3-10-11(5)6/h2-4H,1H3,(H,9,12) .Chemical Reactions Analysis

The key step in the synthesis of this compound involves the selective iodination of position 7 in pyrazolo[1,5-a]pyrazinones .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis Techniques : Novel methyl pyrazolo[3,4-b]pyridine-5-carboxylates have been prepared using a two-step procedure from 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates by treatment with Vilsmeier–Haack reagent and hydrazine. Semiempirical calculations suggest a favored geometry with a boat conformation in the dihydropyridine system and a planar pyrazole ring (Verdecia et al., 1996).

Structural and Spectral Studies : Research focused on combined experimental and theoretical studies of pyrazole-4-carboxylic acid derivatives. Characterization included NMR, FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction technique. The study provided insights into the molecular structure and properties of these compounds (Viveka et al., 2016).

Novel Compound Formation and Catalysis

New Heterocyclic Systems : A study demonstrated the synthesis of 4-oxo-7-phenyl-5,8-dihydro-4H-pyrazolo[5,1-d][1,2,5]triazepine-2-carbohydrazide, representing a new heterocyclic system, from methyl 4-oxo-6-phenyl-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate using hydrazine hydrate (Kharaneko, 2016).

Synthesis of Derivatives : Methylpyrazolo[1,5-a]pyrazine-4-carboxylates were synthesized and converted to new 4-(1,2,4-oxadiazolyl)- and 4-(pyrimidin-2-yl)-substituted pyrazolo[1,5-a]pyrazines, showcasing the potential for creating diverse derivatives (Tsizorik et al., 2020).

Applications in Biochemistry and Pharmacology

Anticancer Activity : Some pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibited significant antitumor activity, particularly against the MCF-7 human breast adenocarcinoma cell line. This highlights the potential application of these compounds in cancer research (Abdellatif et al., 2014).

Antimicrobial and Enzymatic Activity : Novel pyrazole analogues demonstrated potent antimicrobial and dihydrofolate reductase inhibition activity, indicating their potential use in the development of new antimicrobial agents (Othman et al., 2020).

Safety And Hazards

Propriétés

IUPAC Name |

methyl 4-oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c1-14-8(13)6-4-9-7(12)5-2-3-10-11(5)6/h2-4H,1H3,(H,9,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVOAVBLPJBPTPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC(=O)C2=CC=NN21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

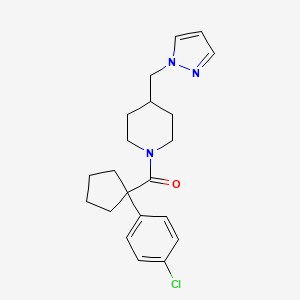

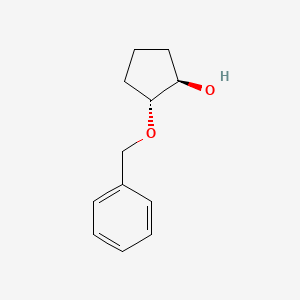

![3,6-diethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2626944.png)

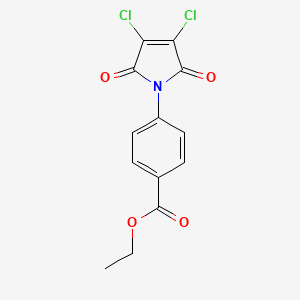

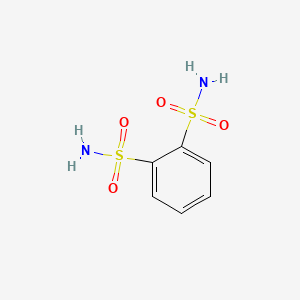

![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2626953.png)

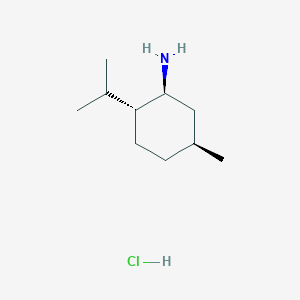

![2-Amino-2-[3-(5-fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2626954.png)

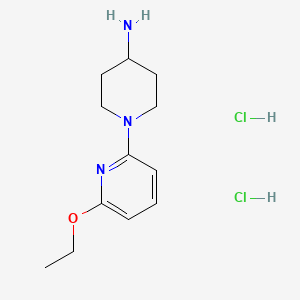

![1-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-4-(trifluoromethyl)piperidin-4-ol](/img/structure/B2626960.png)